N-(2-benzoyl-4-methylphenyl)-3-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-(2-benzoyl-4-methylphenyl)-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F3NO2/c1-14-10-11-19(18(12-14)20(27)15-6-3-2-4-7-15)26-21(28)16-8-5-9-17(13-16)22(23,24)25/h2-13H,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSFPPLOSUJCAMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-benzoyl-4-methylphenyl)-3-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer and antiviral applications. This article explores the synthesis, biological activity, and mechanisms of action of this compound, supported by relevant research findings and data tables.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C₁₈H₁₅F₃N₂O
- Molecular Weight : 352.33 g/mol
- CAS Number : 476283-33-7
The presence of a trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are crucial for its biological activity. The benzamide moiety is known for its diverse pharmacological properties, contributing to the compound's potential as a therapeutic agent.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound through various mechanisms:
- Inhibition of Tyrosine Kinases : The compound has shown significant inhibitory activity against receptor tyrosine kinases (RTKs), which are critical in cancer cell proliferation and survival. For instance, compounds with similar structural frameworks have demonstrated up to 92% inhibition against the EGFR at low concentrations (10 nM) in vitro studies .
- Cytotoxicity Studies : In vitro cytotoxicity assays have revealed that derivatives of this compound exhibit potent activity against various cancer cell lines. For example, a related compound demonstrated IC₅₀ values ranging from 3.79 µM to 42.30 µM against different cancer cell lines .
- Molecular Docking Studies : Molecular docking simulations indicate favorable binding interactions between the compound and key protein targets involved in cancer progression, suggesting that it may act as a competitive inhibitor for ATP-binding sites on kinases .
Antiviral Activity
The compound has also been evaluated for its antiviral properties, particularly against filoviruses such as Ebola and Marburg viruses:
- Entry Inhibition : Research has identified benzamide derivatives as effective inhibitors of viral entry. Compounds structurally related to this compound have shown promising results in inhibiting the entry of these viruses into host cells .
Case Studies
- Study on Anticancer Efficacy :
- Evaluation Against Viral Pathogens :
Table 1: Summary of Biological Activities
| Activity Type | Target Pathogen/Cancer Type | IC₅₀ Values (µM) | Reference |
|---|---|---|---|
| Anticancer | Various Cancer Cell Lines | 3.79 - 42.30 | |
| Antiviral | Ebola Virus | <10 | |
| Tyrosine Kinase Inhibition | EGFR | 10 nM |
Table 2: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 352.33 g/mol |
| Melting Point | Not Available |
| Solubility | Moderate |
| Log P | High (indicating lipophilicity) |
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C22H16F3NO2
- Molecular Weight : 383.37 g/mol
- Purity : Typically 95% .
Research has demonstrated that N-(2-benzoyl-4-methylphenyl)-3-(trifluoromethyl)benzamide exhibits notable biological activities, particularly as a potential therapeutic agent. The following sections detail its applications in various fields.
Anticancer Activity
This compound has been investigated for its anticancer properties, particularly as a kinase inhibitor. Studies have shown that derivatives of this compound can inhibit key signaling pathways involved in cancer progression.
- Kinase Inhibition : Compounds featuring the trifluoromethyl group have demonstrated significant inhibitory activity against various receptor tyrosine kinases, including the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). For instance, some derivatives showed up to 92% inhibition of EGFR at concentrations as low as 10 nM .
| Compound | Target Kinase | Inhibition (%) | Concentration (nM) |
|---|---|---|---|
| Compound 11 | EGFR | 91% | 10 |
| Compound 13 | EGFR | 92% | 10 |
| Compound 20 | VEGFR2 | 48% | 10 |
Antiviral Properties
The compound has also been explored for its antiviral properties, particularly against filoviruses such as Ebola and Marburg viruses. Research indicates that certain benzamide derivatives can inhibit viral entry effectively.
- Ebola Virus Inhibition : A study identified several small molecule inhibitors based on the benzamide structure that exhibited potent antiviral activity against Ebola virus entry, with effective concentrations below 1 μM .
Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding interactions of this compound with target proteins. These studies provide insights into the compound's mechanism of action and help in the design of more potent analogs.
- Binding Affinity : Docking simulations revealed favorable interactions between the compound and specific active sites of target kinases, suggesting potential for further optimization in drug development .
Case Study 1: Development of Anticancer Agents
A research team synthesized a series of compounds based on this compound to evaluate their anticancer activity. The synthesized compounds were tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.
Case Study 2: Antiviral Screening
In another study, derivatives of this compound were screened for antiviral activity against Ebola virus. The most effective compounds were identified through a series of in vitro assays, demonstrating significant reduction in viral load at low concentrations.
Chemical Reactions Analysis
Hydrolysis Reactions
The amide group in the compound is susceptible to hydrolysis under acidic or basic conditions. For example:
Key Factors :
-
Acidic hydrolysis typically requires concentrated HCl or HSO at elevated temperatures (80–100°C).
-
Basic hydrolysis may use NaOH or KOH in aqueous ethanol.
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The trifluoromethyl group enhances electron withdrawal, potentially accelerating hydrolysis compared to non-fluorinated analogs .
Electrophilic Aromatic Substitution (EAS)
The aromatic rings may undergo EAS, though the trifluoromethyl group is strongly electron-withdrawing, directing substitution to meta positions.
| Reaction Type | Conditions | Expected Product | Notes |
|---|---|---|---|
| Nitration | HNO, HSO | Nitro-substituted at meta positions | Low regioselectivity due to competing directing effects from benzoyl groups |
| Sulfonation | HSO, SO | Sulfonic acid derivatives | Requires harsh conditions (~150°C) |
| Halogenation | Cl/FeCl or Br | Halo-substituted derivatives | Limited reactivity due to deactivation |
Reduction Reactions
The amide group can be reduced to an amine using agents like LiAlH:
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Trifluoromethyl Stability : The CF group is generally inert under standard reduction conditions .
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Byproducts : Over-reduction of the benzoyl group may occur if conditions are too vigorous.
Nucleophilic Acyl Substitution
The amide’s carbonyl can react with nucleophiles (e.g., Grignard reagents):
-
Limitations : Low reactivity compared to esters or acid chlorides due to resonance stabilization.
Cross-Coupling Reactions
Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) may modify the aromatic rings if halogens are introduced via prior functionalization:
| Reagent | Coupling Partner | Product |
|---|---|---|
| Pd(PPh) | Aryl boronic acid | Biaryl derivatives |
| CuI, TMEDA | Terminal alkynes | Alkynylated analogs |
Radical Reactions
The trifluoromethyl group may participate in radical-mediated processes under UV light or initiators (e.g., AIBN):
-
CF3_33 Stability : High bond dissociation energy (BDE) of C–F bonds limits radical abstraction.
Thermal Decomposition
At temperatures >200°C, decomposition pathways may include:
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Cleavage of the amide bond.
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Release of CO and NH.
Key Challenges and Research Gaps
-
Stereoelectronic Effects : The electron-withdrawing CF and benzoyl groups significantly reduce aromatic reactivity, necessitating harsher conditions for substitution.
-
Synthetic Utility : Limited studies on this specific compound highlight a need for targeted experimental validation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-(2-benzoyl-4-methylphenyl)-3-(trifluoromethyl)benzamide can be contextualized by comparing it to related benzamide derivatives. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Key Insights :
Substituent Effects on Bioactivity: The trifluoromethyl group in the target compound and analogs like flutolanil and diflufenican enhances metabolic stability and lipophilicity, critical for membrane penetration in agrochemicals . However, positional differences (e.g., 3-CF₃ in the target vs. 2-CF₃ in flutolanil) may alter target specificity.
Synthetic Accessibility :
- Compounds with directing groups (e.g., N,O-bidentate in ) are synthesized via straightforward acyl chloride reactions, whereas the target compound likely requires advanced coupling strategies due to its bulky substituents .
Therapeutic vs. Agrochemical Applications: Derivatives with heterocyclic extensions (e.g., bipyrimidinylamino in ) are tailored for kinase inhibition, suggesting the target compound could be modified for pharmaceutical use . Simpler analogs like mepronil prioritize cost-effective synthesis for large-scale agricultural use .
Crystallographic and Spectroscopic Data :
- Compounds such as N-(3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene)-benzamide () exhibit well-defined crystal structures (mean σ(C–C) = 0.003 Å), highlighting the importance of structural analysis in validating synthetic outcomes . The target compound’s crystallinity remains uncharacterized in the provided evidence.
Q & A
What are the key structural features of N-(2-benzoyl-4-methylphenyl)-3-(trifluoromethyl)benzamide that influence its biological activity?
The compound features a benzamide backbone with a 2-benzoyl-4-methylphenyl group at the amide nitrogen and a para-trifluoromethyl group on the benzene ring. The trifluoromethyl group enhances metabolic stability and lipophilicity, potentially improving drug potency, while the benzoyl group contributes to π-π stacking interactions with biological targets. Comparative studies suggest that this unique combination distinguishes it from analogs lacking these substituents, such as 2-amino-N-(3-(trifluoromethyl)phenyl)benzamide .
Methodological Insight : Structural characterization via -NMR and LC/MS (as seen in ) is critical to confirm substituent positions and purity. Computational docking studies (e.g., molecular dynamics simulations) can further elucidate interactions with enzymes or receptors .
How can researchers optimize the synthesis of this compound to improve yield and purity?
The synthesis involves multi-step reactions, including amidation and functional group introductions. Key steps include:
- Coupling Reactions : Use of trifluoromethylbenzoyl chloride with amines under anhydrous conditions.
- Purification : Normal-phase chromatography (e.g., dichloromethane/methanol gradients) followed by recrystallization to achieve >95% purity ().
- Safety : Hazardous reagents like p-trifluoromethylbenzoyl chloride require rigorous risk assessments, as outlined in .
Advanced Strategy : Continuous flow reactors () can enhance reaction control and scalability. Reaction monitoring via TLC or HPLC ensures intermediate purity before proceeding to subsequent steps .
What methodological approaches are recommended for analyzing its interaction with biological targets?
- In Vitro Assays : Enzyme inhibition assays (e.g., kinase or protease screens) using fluorogenic substrates to measure IC values.
- Receptor Binding Studies : Radioligand displacement assays (e.g., -labeled competitors) to determine binding affinity (K).
- Computational Modeling : Molecular docking (AutoDock Vina) and molecular dynamics simulations to predict binding modes and stability ().
Data Interpretation : Cross-validate results with structural analogs (e.g., from ’s comparison table) to identify critical substituents for activity. For example, the absence of a benzoyl group in 2-amino-N-(3-(trifluoromethyl)phenyl)benzamide correlates with reduced potency .
How do structural modifications of similar benzamide derivatives affect their pharmacological profiles?
A comparative analysis of analogs () reveals:
| Compound | Key Modification | Impact |
|---|---|---|
| 4-Amino-3-methyl-N-[3-(trifluoromethyl)phenyl]benzamide | Amino group addition | Enhanced solubility but reduced metabolic stability |
| 3-Benzamido-N-(2,5-bis(trifluoromethyl)phenyl)benzamide | Additional trifluoromethyl group | Increased lipophilicity and target affinity |
Advanced SAR Study : Introduce electron-withdrawing groups (e.g., nitro or cyano) at the benzene ring to modulate electron density and interaction with hydrophobic pockets (). Replace the benzoyl group with heterocycles (e.g., thiadiazole in ) to explore new binding modes .
What strategies can resolve contradictions in biological activity data across studies?
- Systematic Replication : Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability.
- Meta-Analysis : Pool data from multiple studies (e.g., kinase inhibition profiles in ) to identify trends.
- Structural Confirmation : Re-characterize disputed batches via -NMR and HRMS to rule out synthetic artifacts ().
Case Example : If one study reports high cytotoxicity while another does not, verify the compound’s stability under assay conditions (e.g., pH, temperature) and confirm absence of degradation products via LC/MS .
What advanced techniques are suitable for studying its potential in materials science?
- Self-Assembly Analysis : Use atomic force microscopy (AFM) or X-ray diffraction to assess liquid crystal formation, leveraging its bulky aromatic substituents ().
- Charge Transport Studies : Measure conductivity in thin-film transistors to evaluate organic semiconductor potential.
Experimental Design : Co-crystallize the compound with electron-deficient acceptors (e.g., fullerene derivatives) to study π-stacking interactions and charge transfer efficiency .
How can researchers design derivatives to overcome metabolic instability?
- Isotere Replacement : Substitute the benzoyl group with a bioisostere like thiophene () to maintain aromatic interactions while improving metabolic resistance.
- Prodrug Strategies : Introduce hydrolyzable groups (e.g., ester linkages) to enhance bioavailability, as seen in ’s glutamate derivative (Compound 21).
Validation : Perform microsomal stability assays (e.g., liver microsomes + NADPH) to compare half-lives of derivatives .
What computational tools can predict off-target interactions?
- Pharmit : Screen against a library of 3D protein structures to identify potential off-targets.
- SwissADME : Predict ADME properties and prioritize derivatives with favorable pharmacokinetics.
Case Study : ’s compound 18 (tyrosine kinase inhibitor) could be cross-checked for off-target binding to homologous kinases (e.g., EGFR, VEGFR) using homology modeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
